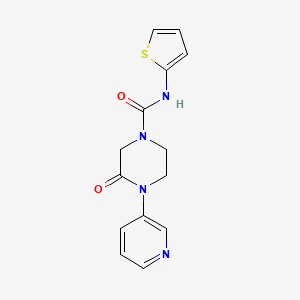

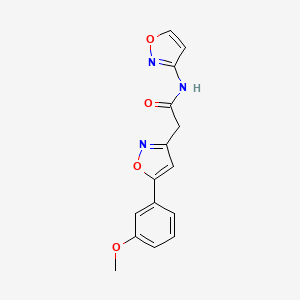

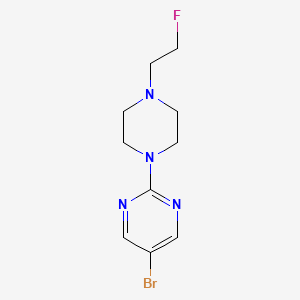

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'PPBP' and has been extensively studied for its ability to modulate various biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

This compound is part of a broader class of chemicals that includes various pyrazole and pyridine derivatives, which have been extensively studied for their potential in pharmaceutical development due to their diverse biological activities. Research has shown that derivatives of pyrazole and pyridine can be synthesized through various methods, offering a pathway to develop novel compounds with potential antimicrobial, anticancer, and other therapeutic effects.

For instance, the synthesis of thiopyrimidine and thiazolopyrimidine derivatives starting from similar precursors demonstrates the compound's relevance in creating new antimicrobial agents (Hawas et al., 2012). Furthermore, compounds related to the pyrazole-pyridine structure have shown promise in anticancer research, with specific derivatives being evaluated for their anti-proliferative properties against cancer cell lines (Mulakayala et al., 2012).

Organic Chemistry and Catalysis

Research in organic chemistry has also highlighted the versatility of pyrazole-pyridine derivatives in catalytic applications. Studies have explored the synthesis and catalytic activity of complexes involving related structures, demonstrating their utility in facilitating chemical reactions. This includes the development of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, which have been tested for their effectiveness in Heck-type coupling reactions, underscoring the potential of pyrazole-pyridine derivatives in enhancing reaction efficiencies (Hahn et al., 2005).

Material Science

In material science, the structural features of pyrazole-pyridine derivatives are being investigated for their potential in creating new materials with unique properties. The synthesis and study of compounds within this class contribute to the development of materials with desirable thermal, electrical, and optical characteristics. This research avenue includes the exploration of unsymmetrical pincer-type ruthenium complexes, which offer insights into the Brønsted acidity of NH groups in the second coordination sphere, potentially informing the design of new catalysts and functional materials (Toda et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies.

Mode of Action

This could result in changes to cellular processes such as cell division and growth .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential inhibitory effects on various kinases. For instance, inhibition of MPS1 could disrupt the spindle assembly checkpoint, leading to errors in chromosome segregation during cell division . Similarly, inhibition of MAPKAPK2 and p70S6Kβ/S6K2 could affect pathways related to cell growth and survival .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits MPS1, it could lead to errors in cell division, potentially causing cell death . Similarly, inhibition of MAPKAPK2 and p70S6Kβ/S6K2 could disrupt cell growth and survival pathways .

Propiedades

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-4-15-5-8-17(9-6-15)20(25)22-12-16-7-10-19(21-11-16)18-13-23-24(2)14-18/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZDILOZDKECEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-propylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)

![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)

![5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2925361.png)

![N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925362.png)

![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)